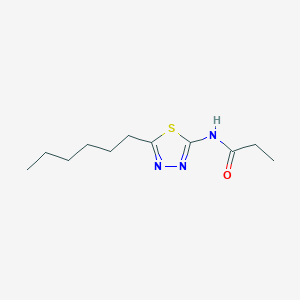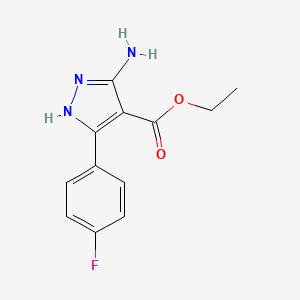![molecular formula C26H28FN3O5S B12493568 N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12493568.png)
N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzamide core, a butan-2-yl group, and a sulfonylated glycine derivative. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-fluorophenyl)sulfonylglycine.
Coupling with 4-Methoxyaniline: The N-(4-fluorophenyl)sulfonylglycine is then coupled with 4-methoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycine.
Amidation with Benzoyl Chloride: The resulting compound undergoes amidation with benzoyl chloride to form the benzamide derivative.
Introduction of Butan-2-yl Group: Finally, the butan-2-yl group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- N-(butan-2-yl)-2-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide
- N-(butan-2-yl)-2-({N-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide
- N-(butan-2-yl)-2-({N-[(4-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide
Uniqueness
N-(butan-2-yl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C26H28FN3O5S |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C26H28FN3O5S/c1-4-18(2)28-26(32)23-7-5-6-8-24(23)29-25(31)17-30(20-11-13-21(35-3)14-12-20)36(33,34)22-15-9-19(27)10-16-22/h5-16,18H,4,17H2,1-3H3,(H,28,32)(H,29,31) |
Clave InChI |
WZGKIDHTDABWSS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-diphenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12493485.png)


![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493507.png)
![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![5-(2-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493514.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
![2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)

![5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B12493561.png)
